1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine

Catalog No.
S6790786
CAS No.
1396803-35-2
M.F
C22H21NOS
M. Wt
347.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)pi...

CAS Number

1396803-35-2

Product Name

1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine

IUPAC Name

(4-phenylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone

Molecular Formula

C22H21NOS

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C22H21NOS/c24-22(23-14-12-19(13-15-23)21-7-4-16-25-21)20-10-8-18(9-11-20)17-5-2-1-3-6-17/h1-11,16,19H,12-15H2

InChI Key

SFJQLQAIWLBFKQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
  • Organic Chemistry

    The compound contains a biphenyl group, a common scaffold in organic chemistry research. Scientists often investigate substitutions and modifications of the biphenyl structure to understand its impact on properties and potential applications [].

  • Medicinal Chemistry

    The piperidine ring is present in many biologically active molecules. Medicinal chemists explore compounds containing piperidine rings for various therapeutic activities [].

1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine is an organic compound characterized by its unique structural features, which include a biphenyl group, a thiophene ring, and a piperidine moiety. The compound has the molecular formula C22H21NOSC_{22}H_{21}NOS and is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

The biphenyl group contributes to the compound's stability and electronic properties, while the thiophene ring enhances its aromatic characteristics and may influence biological activity. The piperidine structure is significant for its role in biological interactions, potentially acting as a pharmacophore in drug design.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Hydrogen atoms on the biphenyl group can undergo substitution reactions with various functional groups, facilitated by reagents like halogens or organometallic compounds.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Alcohols.
  • Substitution Products: Various substituted biphenyl derivatives.

Research indicates that 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine exhibits notable biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, modulating biological processes through enzyme inhibition or receptor interaction .

Mechanism of Action

The mechanism of action likely involves inhibition of specific enzymes or receptors, although detailed studies are required to elucidate the exact pathways involved. This activity positions the compound as a candidate for further pharmaceutical development.

The synthesis of 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine typically involves several key steps:

  • Formation of the Biphenyl Group: Achieved through a Suzuki coupling reaction between a halogenated benzene and phenylboronic acid.
  • Introduction of the Carbonyl Group: Utilizes Friedel-Crafts acylation with an appropriate acyl chloride.
  • Formation of the Thiophene Ring: Synthesized via the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and phosphorus pentasulfide.
  • Formation of the Piperidine Ring: Can be synthesized by hydrogenating pyridine or cyclizing suitable amines.

The compound has diverse applications across multiple fields:

  • Chemistry: Serves as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: Explored for its bioactive properties in antimicrobial and anticancer research.
  • Medicine: Investigated as a potential drug candidate due to its unique structural properties.
  • Industry: Used in developing advanced materials such as organic semiconductors and light-emitting diodes.

Studies on interaction mechanisms are crucial for understanding how 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine functions at a molecular level. Research suggests that it may act on various targets within biological systems, influencing pathways related to cancer progression or microbial resistance. Further investigation into these interactions will provide insights into its therapeutic potential.

Several compounds exhibit structural similarities to 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine. These include:

  • 2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]naphthyridin-3-amine
  • Benzothiophenone derivatives
  • Furanylbenzamide inhibitors

Unique Features

What distinguishes 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine from these compounds is its specific combination of functional groups that enhance its stability and potential bioactivity. The presence of both the thiophene and piperidine rings contributes to unique electronic properties and interaction profiles not found in similar compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

347.13438547 g/mol

Monoisotopic Mass

347.13438547 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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